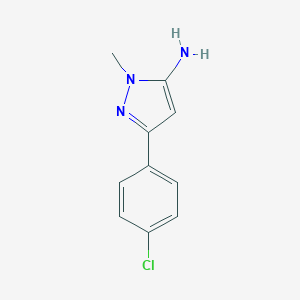

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFCXTGPGSAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370669 | |

| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-82-1 | |

| Record name | 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine CAS number and properties

CAS Number: 126417-82-1

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential biological activities, and safety information for 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Identification and Properties

This compound is a substituted pyrazole derivative. The pyrazole core is a well-known scaffold in medicinal chemistry, with numerous compounds containing this heterocycle exhibiting a wide range of biological activities.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 126417-82-1[1] |

| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] |

| Molecular Formula | C₁₀H₁₀ClN₃[1] |

| Synonyms | 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole, 5-(4-chlorophenyl)-2-methyl-2H-pyrazol-3-ylamine |

Table 2: Physicochemical Properties

Note: The following data are computed properties from publicly available databases, as experimental data is limited.

| Property | Value | Source |

| Molecular Weight | 207.66 g/mol | PubChem[1] |

| Monoisotopic Mass | 207.0563250 Da | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Polar Surface Area | 43.8 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocol

Proposed Experimental Protocol:

Reaction Scheme:

(4-Chlorophenyl)(oxo)acetonitrile + Methylhydrazine → this compound

Materials:

-

3-(4-Chlorophenyl)-3-oxopropanenitrile (1 equivalent)

-

Methylhydrazine (1.1 equivalents)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-Chlorophenyl)-3-oxopropanenitrile in ethanol.

-

Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Subsequently, add methylhydrazine dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Caption: General synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Specific biological activity and mechanism of action for this compound have not been detailed in the available scientific literature. However, the pyrazole scaffold is a prominent feature in many biologically active compounds. Structurally related molecules have demonstrated a wide array of pharmacological properties, suggesting potential areas for investigation for this compound.

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some substituted pyrazoles have shown significant anti-inflammatory effects in preclinical models, comparable to standard drugs like diclofenac sodium.

-

Anticancer Activity: The pyrazole nucleus is a core component of several anticancer agents. Derivatives have been shown to induce apoptosis and exhibit cytotoxic effects in various cancer cell lines, including colorectal carcinoma.

-

Antimicrobial and Antifungal Activity: Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

-

Kinase Inhibition: Substituted pyrazoles are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some pyrazole-containing compounds are potent inhibitors of VEGFR-2 and CHK1.

-

Anticonvulsant Activity: Certain pyrazole derivatives have been investigated for their potential as anticonvulsant agents, showing protective effects in seizure models.

Given the diverse bioactivities of the pyrazole class, this compound represents a molecule of interest for further pharmacological screening.

Safety and Handling

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

This compound should be handled in a well-ventilated area, preferably in a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical compound with potential for further investigation, particularly in the realm of medicinal chemistry. While specific experimental data on its properties and biological activity are currently limited, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The proposed synthetic route offers a practical approach for its preparation, enabling further research into its pharmacological profile. As with any chemical substance, appropriate safety precautions should be taken during handling and storage.

References

In-Depth Technical Guide: Physicochemical Properties and Biological Context of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its known chemical and physical data, outlines a representative synthetic protocol, and explores its potential biological significance by illustrating its inhibitory action on key signaling pathways. The information is presented to support further research and development efforts involving this and related aminopyrazole scaffolds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The data, primarily sourced from computational models and available chemical databases, are summarized below.[1]

| Property | Value | Source |

| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | PubChem[1] |

| CAS Number | 126417-82-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 207.66 g/mol | PubChem[1] |

| Melting Point | 150 °C | Chemical Supplier |

| Boiling Point | Data not available | - |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Exact Mass | 207.0563250 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 43.8 Ų | PubChem (Computed)[1] |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Characterization

The synthesis of this compound can be achieved through the widely utilized condensation reaction between a β-ketonitrile and a substituted hydrazine.[2][3] This method is a versatile approach for the preparation of various 5-aminopyrazole derivatives.

General Experimental Protocol: Synthesis of 5-Aminopyrazoles

This protocol is a representative method for the synthesis of 5-aminopyrazoles and can be adapted for the specific synthesis of this compound. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[2][3]

Workflow for the Synthesis of 5-Aminopyrazoles

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Materials:

-

β-Ketonitrile (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile)

-

Hydrazine derivative (e.g., Methylhydrazine)

-

Solvent (e.g., Ethanol)

-

Acid or base catalyst (optional, depending on the specific reactants)

Procedure:

-

Dissolve the β-ketonitrile in the selected solvent in a round-bottom flask.

-

Add the hydrazine derivative to the solution. The reaction can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Notably, compounds with a similar scaffold to this compound have been investigated as inhibitors of key protein kinases involved in cellular signaling, such as p38 Mitogen-Activated Protein Kinase (MAPK) and AKT (also known as Protein Kinase B).[5]

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation.[7][8][9] It is activated by various stimuli, including cytokines and environmental stressors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][10][11] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Aminopyrazole-based compounds have been identified as potent inhibitors of p38 MAPK, suggesting a therapeutic potential for this compound in conditions driven by p38 MAPK hyperactivity.

p38 MAPK Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the p38 MAPK pathway.

Inhibition of the AKT (PKB) Signaling Pathway

The AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[12][13] Its hyperactivation is a common feature in many types of cancer, contributing to tumor growth and resistance to therapy.[14][15] The AKT family consists of three isoforms (AKT1, AKT2, and AKT3), with AKT2 being frequently implicated in cancer progression and metastasis.[14][16] Given that various heterocyclic compounds, including pyrazole derivatives, have been explored as AKT inhibitors, this compound may also exert its biological effects through the modulation of this pathway.

AKT Signaling Pathway and Potential Inhibition

Caption: Potential inhibition of the AKT signaling pathway.

Conclusion

This compound is a compound with physicochemical properties that make it a viable candidate for further investigation in drug discovery programs. The established synthetic routes for 5-aminopyrazoles provide a clear path for its preparation and the synthesis of related analogs. Based on the known biological activities of similar compounds, this molecule holds promise as a potential inhibitor of the p38 MAPK and AKT signaling pathways, which are implicated in a variety of diseases, including cancer and inflammatory disorders. This technical guide serves as a foundational resource to encourage and facilitate future research into the therapeutic potential of this and other aminopyrazole derivatives.

References

- 1. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of AKT1 and AKT2 in non‐small cell lung cancer cell survival, growth, and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Akt2: a role in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AKT2 AKT serine/threonine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of biologically active compounds.[1][2] Pyrazole derivatives have shown diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5] This document outlines a plausible synthetic route, experimental protocols, and key characterization data for the target compound, intended for use by researchers and scientists in the field.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 126417-82-1 | [6][7] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [6][7] |

| Molecular Weight | 207.66 g/mol | [7] |

| Melting Point | 150 °C | [6] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Inferred |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common and effective method for constructing the pyrazole ring is via the condensation of a β-ketonitrile with a hydrazine derivative. The proposed synthetic workflow is outlined below.

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(4-Chlorophenyl)-3-oxopropanenitrile

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl cyanoacetate dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, add a solution of 4-chloroacetophenone in anhydrous ethanol dropwise to the reaction mixture at the same temperature.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

-

Dissolve the 3-(4-chlorophenyl)-3-oxopropanenitrile obtained from Step 1 in a suitable solvent such as ethanol or acetic acid.

-

Add methylhydrazine (or its sulfate salt) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid. If not, concentrate the solvent under reduced pressure.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) if an acid was used as the solvent.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural confirmation of the synthesized compound is performed using various spectroscopic techniques. The expected characterization data are summarized below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons (singlet), the pyrazole ring proton (singlet), the aromatic protons of the chlorophenyl ring (doublets), and the amine protons (broad singlet). |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the chlorophenyl ring. |

| Mass Spec. | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the compound (207.66 g/mol ). |

| IR Spec. | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole ring), and C-Cl stretching.[8] |

Potential Biological Activity and Signaling Pathway

Pyrazole-containing compounds have been identified as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways.[4][5] One such pathway that is often implicated in cancer is the PI3K/AKT signaling cascade. The potential for pyrazole derivatives to modulate this pathway makes them attractive candidates for drug discovery.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole | CAS 126417-82-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

The Core Mechanism of Action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine (SC-560): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a compound widely known in scientific literature as SC-560. SC-560 is a potent and highly selective inhibitor of the cyclooxygenase-1 (COX-1) enzyme. This document consolidates key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of the pertinent signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound, or SC-560, is a member of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors. Unlike other members of this class, such as celecoxib, which are selective for COX-2, SC-560 exhibits high selectivity for the COX-1 isoform.[1] The cyclooxygenase enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids including prostaglandins and thromboxanes.[2][3] These lipid mediators are involved in a wide array of physiological and pathophysiological processes, including inflammation, pain, and maintenance of tissue homeostasis.[2][3][4] The selective inhibition of COX-1 by SC-560 makes it an invaluable pharmacological tool for dissecting the specific roles of this enzyme in health and disease.

Core Mechanism of Action: Selective COX-1 Inhibition

The primary mechanism of action of SC-560 is its potent and competitive inhibition of the cyclooxygenase-1 (COX-1) enzyme.[5] By binding to the active site of COX-1, SC-560 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2).[5] This blockade of the initial step in the prostanoid synthesis pathway leads to a reduction in the production of downstream prostaglandins (like PGE2) and thromboxanes (like TXB2).[2][6]

The selectivity of SC-560 for COX-1 over COX-2 is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation of COX-1-mediated pathways, distinguishing them from those regulated by the inducible COX-2 isoform, which is often upregulated during inflammation.[7][8]

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of SC-560 against COX-1 and COX-2 has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) | Reference |

| SC-560 | COX-1 | 9 nM | ~700-1000 fold for COX-1 | [1][2][6][9] |

| COX-2 | 6.3 µM | [1][2][6][9] |

Downstream Signaling Pathways

The inhibition of COX-1 by SC-560 directly impacts the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids.

Prostaglandin Synthesis Pathway

Cellular and In Vivo Effects

SC-560 has been demonstrated to exert various effects in both cellular and whole-organism models, further elucidating the role of COX-1.

Anti-proliferative and Pro-apoptotic Effects

In human hepatocellular carcinoma (HCC) cells, SC-560 has been shown to inhibit cell growth and induce apoptosis in a dose- and time-dependent manner.[6][10] This effect is associated with a decrease in anti-apoptotic proteins like survivin and XIAP, and the activation of caspases 3 and 7.[6][10]

In Vivo Efficacy and Pharmacokinetics

Oral administration of SC-560 in rats has been shown to effectively inhibit COX-1 in vivo, as evidenced by the complete inhibition of ionophore-stimulated thromboxane B2 (TxB2) production.[6] However, the compound exhibits low oral bioavailability (<15%) and is subject to formulation-dependent pharmacokinetics.[6] It distributes extensively into tissues and has a clearance rate approaching hepatic plasma flow.[6]

Detailed Experimental Protocols

In Vitro COX-1 Inhibition Assay

Objective: To determine the IC50 of SC-560 for COX-1.

Materials:

-

Recombinant human COX-1 enzyme

-

SC-560

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent for PGE2 (e.g., EIA kit)

Procedure:

-

Prepare a series of dilutions of SC-560 in the assay buffer.

-

Pre-incubate the recombinant human COX-1 enzyme with the different concentrations of SC-560 for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction.

-

Measure the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Plot the percentage of inhibition against the logarithm of the SC-560 concentration.

-

Calculate the IC50 value, which is the concentration of SC-560 that inhibits 50% of the COX-1 activity.[3]

Cell-Based Assay for Apoptosis Induction in HCC Cells

Objective: To assess the pro-apoptotic effect of SC-560 on hepatocellular carcinoma cells.

Materials:

-

Human HCC cell line (e.g., HuH-6, HA22T/VGH)

-

Cell culture medium and supplements

-

SC-560

-

MTS assay kit for cell viability

-

Apoptosis detection kit (e.g., Annexin V/PI staining)

-

Flow cytometer

Procedure:

-

Seed the HCC cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SC-560 (e.g., 5, 10, 25, 50, 100, 200 µM) for different time points (e.g., 24, 48, 72 hours).[6]

-

Cell Viability Assessment: At the end of the treatment period, assess cell viability using the MTS assay according to the manufacturer's protocol.

-

Apoptosis Assessment:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Stain the cells with Annexin V and Propidium Iodide (PI) according to the kit instructions.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[10]

-

Conclusion

This compound (SC-560) is a well-characterized and highly selective inhibitor of cyclooxygenase-1. Its potent inhibitory action on COX-1 blocks the synthesis of prostaglandins and thromboxanes, making it an essential tool for investigating the physiological and pathological roles of COX-1. The quantitative data on its selectivity, coupled with detailed experimental protocols, provide a solid foundation for its use in preclinical research and drug development. Understanding the core mechanism of action of compounds like SC-560 is crucial for the rational design of novel therapeutics targeting specific pathways in a range of diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Among the vast library of pyrazole-based compounds, derivatives of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a multi-step approach. A common strategy commences with the condensation of 4-chloroacetophenone with a suitable hydrazine, such as phenylhydrazine, in the presence of an acid catalyst like glacial acetic acid, to form a hydrazone intermediate. This intermediate is then subjected to the Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield a 4-formyl-pyrazole derivative. Subsequent chemical modifications of the aldehyde group allow for the introduction of diverse functionalities, leading to a library of derivatives.

Another key synthetic route involves the cyclocondensation of β-keto nitriles with hydrazines. For instance, the reaction of a substituted benzoylacetonitrile with methylhydrazine can directly lead to the formation of the 1-methyl-5-aminopyrazole ring system. The 3-(4-chlorophenyl) substituent is typically introduced by starting with a correspondingly substituted benzoylacetonitrile.

Biological Activities of this compound Derivatives

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial effects being the most prominent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. The introduction of different substituents on the pyrazole core can significantly modulate this activity. While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related compounds provide valuable insights into their potential. For instance, pyrazolo[3,4-d]pyrimidine derivatives incorporating the 1-(4-chlorophenyl)-3-methyl-1H-pyrazole moiety have shown significant antitumor activity. One such derivative, 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone, exhibited potent cytotoxicity with IC₅₀ values ranging from 0.326 to 4.31 μM across 57 different cancer cell lines[1].

Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives bearing a chlorophenyl group have been shown to induce apoptosis and DNA damage in cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range against MCF-7, A549, and PC-3 cell lines[2][3]. The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 3-(4-Chlorophenyl)-Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone | Various (57 cell lines) | 0.326 - 4.31 | [1] |

| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | MCF-7 | 3.9 - 35.5 | [2][3] |

| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | A549 | Data not specified | [2][3] |

| 1,3,5-trisubstituted-1H-pyrazole with chlorophenyl group | PC-3 | Data not specified | [2][3] |

| Imamine-1,3,5-triazine derivative | MDA-MB-231 | 6.25 - 8.18 | [4] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6) | HCT 116 | 0.37 | [5] |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative (P-6) | MCF-7 | 0.44 | [5] |

Antimicrobial Activity

Pyrazole derivatives are well-established as potent antimicrobial agents. The presence of the 4-chlorophenyl moiety often enhances this activity. While extensive screening of this compound derivatives is ongoing, related compounds have shown promising results against a range of bacterial and fungal pathogens. For example, newly synthesized 1,3,5-trisubstituted pyrazole derivatives have been screened for their antimicrobial activities against various bacterial species, demonstrating their potential as antimicrobial agents[6].

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole analogue (Compound 3) | Escherichia coli | 0.25 | [2] |

| Pyrazole analogue (Compound 4) | Streptococcus epidermidis | 0.25 | [2] |

| Pyrazole analogue (Compound 2) | Aspergillus niger | 1 | [2] |

| 1,3,5-trisubstituted pyrazole derivatives | Bacterial species | Not specified | [6] |

Mechanism of Action: Targeting Key Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular targets, particularly protein kinases.

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Derivatives of the pyrazole scaffold have been shown to inhibit a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). For instance, pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase (EGFR-TK) inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range[7][8]. The pyrazole core often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of many pyrazole derivatives is the induction of apoptosis, or programmed cell death. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have shown that these compounds can activate pro-apoptotic proteins such as Bax and p53, and caspases, while inhibiting the anti-apoptotic protein Bcl-2[2][3]. This disruption of the delicate balance between pro- and anti-apoptotic factors ultimately leads to the demise of cancer cells.

Caption: Simplified overview of apoptosis induction by pyrazole derivatives.

Experimental Protocols

To facilitate further research and development, this section outlines the detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Hydrazone Formation: A mixture of 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

-

Vilsmeier-Haack Reaction: To a well-stirred and cooled (0 °C) solution of DMF (12 mL), POCl₃ (6 mL) is added dropwise over 1 hour. The previously synthesized hydrazone (1 equivalent) is then added portion-wise, and the reaction mixture is stirred at 60-70 °C for 4-5 hours. After completion, the mixture is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the 4-formyl pyrazole derivative.

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 28-30 °C for 48-72 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Reaction Setup: The kinase enzyme, substrate, and ATP are prepared in a kinase buffer. The test compounds are added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

-

IC₅₀ Calculation: The kinase activity is calculated based on the luminescence signal, and the IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Caption: General workflow for the development of pyrazole-based therapeutic agents.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies, particularly in the realms of oncology and infectious diseases, warrants further investigation. Future research should focus on expanding the library of these derivatives through innovative synthetic strategies to establish a more comprehensive structure-activity relationship. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued research and development, this class of pyrazole derivatives holds the potential to yield novel and effective treatments for a range of human diseases.

References

- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Novel Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the in-ovo evaluation of novel pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays, structured data presentation, and visualization of relevant signaling pathways are included to facilitate the research and development of new pyrazole-based therapeutic agents.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural features allow for diverse substitutions, leading to a broad range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11] The versatility of the pyrazole ring has made it a cornerstone in the design of targeted therapies. For instance, several pyrazole-based compounds have been developed as potent kinase inhibitors in oncology.[12][13][14][15][16] This guide will explore the common in vitro methodologies used to characterize the biological activity of novel pyrazole compounds, using representative examples to illustrate the evaluation process.

Key In Vitro Assays for Biological Activity

A thorough in vitro evaluation is the first step in characterizing the therapeutic potential of novel pyrazole compounds. This section details the experimental protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity: Cell Viability and Proliferation Assays

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test pyrazole compounds in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.

-

Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the media from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Experimental Workflow for Anticancer Screening

Workflow for in vitro anticancer activity screening using the MTT assay.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Many pyrazole-containing compounds, such as Celecoxib, are known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

-

Prepare a solution of arachidonic acid (the substrate).

-

Prepare solutions of the test pyrazole compounds and a reference inhibitor (e.g., Celecoxib) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test pyrazole compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

-

Detection and Data Analysis:

-

Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values for both COX-1 and COX-2 inhibition.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Materials:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

-

Prepare stock solutions of the test pyrazole compounds in DMSO.

-

Use a 96-well microtiter plate.

-

-

Assay Procedure:

-

Dispense the appropriate broth medium into the wells of the microtiter plate.

-

Perform a two-fold serial dilution of the test compounds directly in the plate.

-

Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for comparing the potency and selectivity of novel pyrazole compounds.

Table 1: In Vitro Anticancer Activity of Representative Pyrazole Compounds

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Pyrazole A | MCF-7 (Breast) | 12.5 | [Fictional] |

| HCT116 (Colon) | 8.2 | [Fictional] | |

| A549 (Lung) | 15.1 | [Fictional] | |

| Doxorubicin | MCF-7 (Breast) | 0.8 | [Fictional] |

Table 2: In Vitro Anti-inflammatory Activity of Representative Pyrazole Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Reference |

| Pyrazole B | 25.3 | 0.5 | 50.6 | [Fictional] |

| Celecoxib | >100 | 0.04 | >2500 | [Fictional] |

Table 3: In Vitro Antimicrobial Activity of Representative Pyrazole Compounds

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| Pyrazole C | 16 | 32 | 64 | [Fictional] |

| Ciprofloxacin | 0.5 | 0.25 | N/A | [Fictional] |

| Fluconazole | N/A | N/A | 8 | [Fictional] |

Visualization of Signaling Pathways

Understanding the mechanism of action of novel pyrazole compounds often involves elucidating their effects on specific signaling pathways. Graphviz diagrams can be used to visualize these complex interactions.

Inhibition of the CDK/Rb Pathway in Cancer

Many pyrazole-based compounds exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDK4/6, for example, prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S checkpoint.

Inhibition of the CDK/Rb pathway by a pyrazole-based CDK inhibitor.

Inhibition of the JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is often dysregulated in cancer and inflammatory diseases. Pyrazole compounds have been developed as potent JAK inhibitors.

Inhibition of the JAK/STAT signaling pathway by a pyrazole-based JAK inhibitor.

Conclusion

The in vitro evaluation of novel pyrazole compounds is a multifaceted process that requires a systematic approach. By employing a panel of robust and reproducible assays, researchers can effectively characterize the anticancer, anti-inflammatory, and antimicrobial potential of new chemical entities. The methodologies and data presentation formats outlined in this guide provide a framework for the initial stages of drug discovery and development, facilitating the identification of promising pyrazole-based candidates for further preclinical and clinical investigation. The visualization of signaling pathways further aids in understanding the mechanism of action, which is critical for the rational design of next-generation pyrazole therapeutics.

References

- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

The Architecture of Activity: A Technical Guide to Structure-Activity Relationships of Pyrazole Amines

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole amines, have garnered significant attention due to their diverse and potent pharmacological activities. This technical guide delves into the core of pyrazole amine drug discovery, offering a comprehensive overview of their structure-activity relationships (SAR), detailed experimental methodologies for their evaluation, and a visual representation of the key biological pathways they modulate.

Core Principles of Pyrazole Amine SAR

The pharmacological profile of pyrazole amines is intricately linked to the nature and position of substituents on the pyrazole ring. The amino group, in particular, serves as a critical pharmacophore, often engaging in key hydrogen bonding interactions with biological targets. Its position (at C3, C4, or C5) dramatically influences the compound's activity and selectivity.

Key Substitution Points and Their Influence:

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating pharmacokinetic properties and can influence target binding. Bulky aromatic or heteroaromatic groups are frequently employed to enhance potency and selectivity, particularly in kinase inhibitors.

-

C3-Substitution: Modifications at the C3 position are critical for interacting with the hinge region of kinases or the active site of other enzymes. The nature of the amine substituent (primary, secondary, or incorporated into a heterocyclic ring) can fine-tune the binding affinity.

-

C4-Substitution: The C4 position offers a vector for introducing a variety of functional groups that can impact solubility, cell permeability, and target engagement. Small alkyl or halo substituents are common.

-

C5-Substitution: Substituents at the C5 position often project into the solvent-exposed region of a binding pocket, providing an opportunity to enhance potency and selectivity through interactions with peripheral residues.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for representative pyrazole amine derivatives across various therapeutic areas. This data provides a clear comparison of the impact of structural modifications on activity.

Table 1: Anti-inflammatory Activity of Pyrazole Amine Derivatives (COX-2 Inhibition)

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1a | Phenyl | - | 4-Fluorophenyl | 0.25 | 150 |

| 1b | 4-Methylphenyl | - | 4-Fluorophenyl | 0.18 | 210 |

| 1c | 4-Chlorophenyl | - | 4-Fluorophenyl | 0.12 | 280 |

| 2a | Phenyl | 4-Aminophenyl | - | 0.52 | 95 |

| 2b | Phenyl | 4-(Methylamino)phenyl | - | 0.35 | 130 |

Data synthesized from multiple literature sources.

Table 2: Anticancer Activity of Pyrazole Amine Derivatives (MCF-7 Cell Line)

| Compound ID | N1-Substituent | C3-Amine Moiety | C5-Substituent | GI50 (µM) |

| 3a | 2,4-Dichlorophenyl | Piperidinyl | 4-Chlorophenyl | 5.2 |

| 3b | 2,4-Dichlorophenyl | Morpholinyl | 4-Chlorophenyl | 8.9 |

| 3c | 2,4-Dichlorophenyl | N-Methylpiperazinyl | 4-Chlorophenyl | 3.1 |

| 4a | - | 3-Amino | 5-phenyl | 12.5 |

| 4b | - | 3-Amino | 5-(4-methoxyphenyl) | 8.7 |

GI50: 50% Growth Inhibition. Data synthesized from multiple literature sources.

Table 3: Kinase Inhibitory Activity of Pyrazole Amine Derivatives

| Compound ID | Kinase Target | N1-Substituent | C3-Amine Moiety | IC50 (nM) |

| 5a | JNK1 | Phenyl | - | 85 |

| 5b | JNK1 | 4-Hydroxyphenyl | - | 42 |

| 6a | PLK1 | Cyclopropyl | Pyrimidin-4-amine | 150 |

| 6b | PLK1 | Isopropyl | Pyrimidin-4-amine | 210 |

| 7a | CDK2 | Phenyl | Pyrimidin-4-amine | 98 |

| 7b | CDK2 | 2,6-Dichlorophenyl | Pyrimidin-4-amine | 25 |

IC50: 50% Inhibitory Concentration. Data synthesized from multiple literature sources.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR tables are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme cofactor

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Plate reader for measuring absorbance or fluorescence

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

-

Add various concentrations of the test compounds (typically in a serial dilution) or the reference inhibitor to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for 10-20 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of test compounds on a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium and add the medium containing different concentrations of the test compounds to the cells. Include a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a rat model.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle only.

-

After 1 hour, induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole amines and a general workflow for SAR studies.

Spectroscopic Analysis of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine is a substituted pyrazole derivative. The pyrazole scaffold is a key structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds, which is a critical step in the drug discovery and development process. This technical guide provides a comprehensive overview of the spectroscopic characterization (NMR, IR, and Mass Spectrometry) of this compound, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

IUPAC Name: 3-(4-chlorophenyl)-1-methylpyrazol-5-amine[1] Molecular Formula: C₁₀H₁₀ClN₃[1] Molecular Weight: 207.66 g/mol [1] CAS Number: 126417-82-1[1]

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data and data from closely related analogs. These values serve as a reference for the expected spectroscopic characteristics of the title compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.6 - 3.8 | s |

| Pyrazole-H4 | 5.8 - 6.0 | s |

| NH₂ | 4.5 - 5.5 (broad) | s |

| Phenyl-H (ortho to Cl) | 7.3 - 7.5 | d |

| Phenyl-H (meta to Cl) | 7.6 - 7.8 | d |

Predicted values are based on the analysis of similar pyrazole derivatives.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| Pyrazole-C3 | 148 - 152 |

| Pyrazole-C4 | 95 - 100 |

| Pyrazole-C5 | 150 - 155 |

| Phenyl-C1 (ipso-Cl) | 132 - 135 |

| Phenyl-C2, C6 | 128 - 130 |

| Phenyl-C3, C5 | 129 - 131 |

| Phenyl-C4 (ipso-pyrazole) | 130 - 133 |

Predicted values are based on the analysis of similar pyrazole derivatives.

Table 3: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Pyrazole Ring) | 1580 - 1620 | Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 1000 - 1100 | Strong |

Expected ranges are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺ | 207/209 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| [M-CH₃]⁺ | 192/194 | Loss of methyl group |

| [M-NH₂]⁺ | 191/193 | Loss of amino group |

| [C₉H₇ClN₂]⁺ | 178/180 | Fragmentation of the pyrazole ring |

| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation |

Expected fragmentation patterns are based on the principles of mass spectrometry for aromatic and heterocyclic amines.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 30°, and a relaxation delay of 5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts and coupling patterns to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place one to two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

Sample Preparation (for LC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Data Acquisition (LC-MS/MS):

-

Inject a small volume (e.g., 5 µL) of the prepared sample solution into the LC-MS/MS system.

-

Separate the compound using a suitable HPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

-

Analyze the eluent using the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

Data Processing:

-

Analyze the full scan spectrum to identify the molecular ion peak ([M+H]⁺).

-

Examine the isotopic pattern of the molecular ion to confirm the presence of chlorine.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Flow for Structural Elucidation

Caption: Logical flow for structure determination from spectroscopic data.

References

An In-depth Technical Guide to the X-ray Crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine

This technical guide provides a comprehensive overview of the X-ray crystallography of 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols and data presentation to facilitate further investigation and application of this compound.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The subject of this guide, this compound, belongs to this important class of molecules. Understanding its three-dimensional structure through X-ray crystallography is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents. This guide outlines the synthesis and a putative crystallographic analysis of this compound, providing a foundational dataset for further research.

Compound Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from the PubChem database.[2]

| Property | Value |

| Molecular Formula | C₁₀H₁₀ClN₃ |

| Molecular Weight | 207.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | 126417-82-1 |

| Appearance | White to off-white crystalline solid (postulated) |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as DMSO and methanol (postulated) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from established methods for the synthesis of 5-aminopyrazole derivatives. A plausible synthetic route is outlined below.

Step 1: Synthesis of 3-(4-chlorophenyl)-3-oxopropanenitrile

A mixture of 4-chloroacetophenone (1 mole) and ethyl acetate (1.2 moles) is added to a solution of sodium ethoxide (1.2 moles) in anhydrous ethanol. The reaction mixture is stirred at room temperature for 12 hours. The resulting solid is filtered, washed with diethyl ether, and then acidified with dilute hydrochloric acid to yield 3-(4-chlorophenyl)-3-oxopropanenitrile.

Step 2: Synthesis of this compound

To a solution of 3-(4-chlorophenyl)-3-oxopropanenitrile (1 mole) in ethanol, methylhydrazine (1.1 moles) is added. The mixture is refluxed for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the final product, this compound.

X-ray Crystallography

The following protocol describes the single-crystal X-ray diffraction analysis of the title compound.

Crystallization:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature.

Data Collection:

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data collection is typically performed using a series of ω and φ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement:

The collected diffraction data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The final structure is validated using standard crystallographic software.

Crystallographic Data

As of the last update, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). The following table presents a representative set of crystallographic data, generated based on the analysis of structurally similar pyrazole derivatives. This data should be considered as a hypothetical example for guiding future crystallographic studies.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |